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Ethyl tetrahydrofurfuryl ether - 62435-71-6

Ethyl tetrahydrofurfuryl ether

Catalog Number: EVT-317097
CAS Number: 62435-71-6
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
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Product Introduction

Description

Ethyl tetrahydrofurfuryl ether is an alkyl tetrahydrofurfuryl ether. Alkyl tetrahydrofurfuryl ethers are a class of organic compounds characterized by an ether linkage connecting a tetrahydrofurfuryl group to an alkyl group []. Ethyl tetrahydrofurfuryl ether is specifically formed by the reaction of tetrahydrofurfuryl alcohol with ethanol [, ]. It serves as a valuable compound in various scientific applications, including its potential as a green solvent in supercapacitors and a precursor to chemicals with potential applications as diesel components [, ].

Tetrahydrofurfuryl Alcohol

Compound Description: Tetrahydrofurfuryl alcohol (TFA) is a cyclic ether alcohol derived from furfural. It is a valuable chemical intermediate used in various applications, including resins, solvents, and pharmaceuticals. In the context of furfural hydrogenation, TFA is a desired product often obtained alongside ethyl tetrahydrofurfuryl ether. [, , , , , ]

Relevance: Tetrahydrofurfuryl alcohol is a direct precursor and a structurally similar compound to ethyl tetrahydrofurfuryl ether. The only structural difference is the ethyl group attached to the oxygen in ethyl tetrahydrofurfuryl ether. [, , , , , ]

Furfuryl Alcohol

Compound Description: Furfuryl alcohol (FA) is another important furfural derivative used in resins, foundry, and agricultural industries. It is often produced as an intermediate during the synthesis of tetrahydrofurfuryl alcohol from furfural. [, , ]

Furfural

Compound Description: Furfural is an aromatic aldehyde derived from biomass, particularly agricultural byproducts like corncobs and sugarcane bagasse. It serves as a platform chemical for producing various valuable compounds, including furfuryl alcohol and tetrahydrofurfuryl alcohol. [, , , , ]

Relevance: Furfural is the primary starting material for synthesizing ethyl tetrahydrofurfuryl ether. The process involves hydrogenation and etherification steps, ultimately adding four hydrogen atoms and an ethoxy group to the furan ring of furfural. [, , , , ]

Diethyl Carbonate

Compound Description: Diethyl carbonate (DEC) is a dialkyl carbonate used as a solvent, reagent, and fuel additive. In organic synthesis, it acts as a safe and environmentally friendly alternative to phosgene and dimethyl carbonate. [, ]

Relevance: Diethyl Carbonate is a reagent used in the synthesis of ethyl tetrahydrofurfuryl ether. It provides the ethyl group for the etherification reaction with tetrahydrofurfuryl alcohol. [, ]

Bis(tetrahydrofurfuryl) Ether

Compound Description: Bis(tetrahydrofurfuryl) ether (BTHFE) is a symmetrical ether consisting of two tetrahydrofurfuryl groups linked by an oxygen atom. It is a non-volatile solvent with potential applications in electrochemical energy storage devices. [, , ]

Relevance: Bis(tetrahydrofurfuryl) ether shares a significant structural similarity with ethyl tetrahydrofurfuryl ether. Both compounds contain the tetrahydrofurfuryl group, but BTHFE has another tetrahydrofurfuryl group instead of the ethyl group found in ethyl tetrahydrofurfuryl ether. [, , ]

Furan

Compound Description: Furan is a heterocyclic aromatic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom. It is a volatile and flammable liquid used as a starting material for synthesizing other chemicals. [, ]

Relevance: Furan is a potential byproduct formed during the synthesis of ethyl tetrahydrofurfuryl ether, specifically through the decarbonylation of furfural. It shares the basic furan ring structure with ethyl tetrahydrofurfuryl ether but lacks the hydrogenated ring and the ethoxymethyl substituent. [, ]

Overview

Ethyl tetrahydrofurfuryl ether is an organic compound derived from furfural, a biomass-derived chemical. It is characterized by its high stability and octane number, making it a valuable derivative for various applications, particularly in the fuel industry and as a solvent in organic synthesis. This compound is also recognized for its low toxicity and favorable environmental profile, which enhances its attractiveness for industrial applications.

Source

The primary source for ethyl tetrahydrofurfuryl ether is furfural, which can be obtained from agricultural residues such as corncobs, sugarcane bagasse, and other lignocellulosic materials. The production of this compound aligns with sustainable practices by utilizing renewable resources.

Classification

Ethyl tetrahydrofurfuryl ether belongs to the class of ethers, specifically categorized as a tetrahydrofuran derivative. Its chemical structure features an ethyl group attached to a tetrahydrofurfuryl moiety, contributing to its unique properties and reactivity.

Synthesis Analysis

Methods

The synthesis of ethyl tetrahydrofurfuryl ether typically involves a two-step process:

  1. Hydrogenation of Furfural: The first step converts furfural into tetrahydrofurfuryl alcohol through hydrogenation.
  2. Etherification: The second step involves the etherification of tetrahydrofurfuryl alcohol with ethanol in the presence of a strong Brønsted acid catalyst or alkali.

Technical Details

One method described involves using diethyl carbonate as a reagent along with potassium hydroxide as a catalyst. The reaction takes place in a 500 mL reactor at controlled temperatures (around 5°C) and lasts approximately 9 hours. The product is then distilled to isolate ethyl tetrahydrofurfuryl ether, which can be characterized using techniques like nuclear magnetic resonance spectroscopy and gas chromatography .

Molecular Structure Analysis

Structure

The molecular formula of ethyl tetrahydrofurfuryl ether is C8H16O2C_8H_{16}O_2. Its structural representation includes an ethyl group (C2H5) attached to the tetrahydrofurfuryl group (C6H12O), resulting in a stable ether linkage.

Data

  • Molecular Weight: Approximately 144.21 g/mol
  • Boiling Point: Around 150-160°C
  • Density: Approximately 0.9 g/cm³
Chemical Reactions Analysis

Reactions

Ethyl tetrahydrofurfuryl ether participates in several chemical reactions:

  • Oxidation: It can be oxidized to yield various furfural derivatives.
  • Reduction: Under reducing conditions, it can revert to tetrahydrofurfuryl alcohol.
  • Substitution: It may undergo nucleophilic substitution reactions facilitated by strong acids.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and hydrogen gas with palladium catalysts for reduction .

Mechanism of Action

Process

Ethyl tetrahydrofurfuryl ether acts primarily as a polymerization initiator in the synthesis of solution-polymerized styrene-butadiene rubber. Its mechanism involves enhancing solvent polarity and improving catalyst activity, thereby increasing the reaction initiation rate.

Data

The compound's interaction with various catalysts can significantly alter the physical and chemical properties of the reaction medium, promoting efficient polymerization processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Mild characteristic odor
  • Solubility: Soluble in organic solvents such as ethanol and acetone but insoluble in water.

Chemical Properties

Ethyl tetrahydrofurfuryl ether exhibits good thermal stability and resistance to oxidation, making it suitable for use in high-temperature applications. Its low toxicity profile further enhances its suitability for industrial use .

Applications

Ethyl tetrahydrofurfuryl ether finds application in various scientific fields:

  • Fuel Additive: Due to its high octane rating, it is used as an additive in gasoline formulations.
  • Solvent: It serves as a solvent in organic synthesis, particularly in polymerization processes.
  • Chemical Intermediate: It acts as an intermediate in the production of other chemicals and materials .
Synthetic Methodologies and Optimization

Nucleophilic Substitution Reactions for Ether Formation

Traditional Williamson ether synthesis for ethyl tetrahydrofurfuryl ether production involves sequential steps: tetrahydrofurfuryl alcohol (THFA) is first deprotonated using hazardous sodium metal or sodium hydride to form sodium alkoxide, followed by reaction with ethyl halides. While theoretically straightforward, this method presents significant practical limitations including stringent anhydrous requirements, explosion risks during alkoxide formation, and substantial environmental pollutants from sodium-containing waste streams [1] [3].

A breakthrough one-pot modification eliminates the isolation of reactive alkoxide intermediates. In this optimized approach, THFA reacts directly with halohydrocarbons (monochloroethane or monobromethane) in the presence of solid alkali (KOH or NaOH) at 50-95°C. This integrated process achieves yields exceeding 85% within 4 hours while dramatically reducing hazardous exposure. Critical parameters influencing yield include:

  • Molar ratio optimization: THFA:halohydrocarbon:alkali at 1:1.5-2.5:1.5-2.5 balances reactivity and cost efficiency
  • Temperature control: Maintaining 50-80°C prevents ether decomposition and volatile halohydrocarbon losses
  • Agitation efficiency: Enhanced mixing counteracts alkali's solid-phase limitations, improving interfacial contact [1]

Table 1: Comparative Performance of Nucleophilic Ether Synthesis Methods

MethodReaction TimeTemperature RangeKey AdvantageYield Limitation
Traditional Williamson8-12 hours0-25°C (alkoxide)High purity70-75%
One-pot Alkali-mediated4-5 hours50-80°CEliminates alkoxide step85-88%

Catalytic Approaches in Williamson-Type Syntheses

Catalytic methodologies enhance classical Williamson chemistry by facilitating in situ activation of alcohols, thereby avoiding stoichiometric alkali consumption. Solid acid catalysts like HZSM-5 zeolite (Si/Al=25) demonstrate remarkable efficacy in etherifying furanic alcohols, achieving 44.8% selectivity for ethyl furfuryl ether precursors that can be subsequently hydrogenated to the target compound. This approach operates effectively at moderate temperatures (80-120°C) and circumvents aqueous waste streams associated with homogeneous catalysts [2].

Reductive etherification represents a paradigm shift by integrating hydrogenation and etherification. Palladium on carbon (Pd/C) catalysts enable single-step conversion of furfural to ethyl tetrahydrofurfuryl ether using ethanol solvent under hydrogen pressure (50 bar) with trifluoroacetic acid (TFA) as a homogeneous cocatalyst. This cascade process first forms the acetal intermediate, which undergoes hydrogenative cleavage to yield the ether. The continuous flow configuration (0.5 mL/min flow rate, 80°C) maximizes productivity and catalyst utilization (300 mg Pd/C), achieving near-quantitative furfural conversion while minimizing over-hydrogenation byproducts like tetrahydrofurfuryl alcohol (THFA) [5] [7] [9].

Table 2: Catalyst Performance in Ether Synthesis

Catalyst SystemReaction TypeTemperatureSelectivity to TargetKey Byproducts
HZSM-5 (Si/Al=25)Etherification393K45.3%Diallyl ethers
Pd/C + TFAReductive etherification80°C81% (FEE intermediate)THFA, 2-MTHF
Montmorillonite K10Solvent-free etherification393K45.3%Polymerization products

Alkali-Mediated Transesterification Using Diethyl Carbonate

Transesterification with diethyl carbonate (DEC) offers a halogen-free pathway that generates ethanol as the sole byproduct rather than corrosive halide salts. This atom-efficient approach reacts THFA with DEC under alkaline catalysis (K₂CO₃, NaOH, or Na₂CO₃) at 150-180°C. The mechanism proceeds through nucleophilic attack by the THFA alkoxide on the carbonyl carbon of DEC, forming a mixed carbonate intermediate that fragments into the ethyl ether and CO₂ [3] .

Process optimization reveals:

  • Catalyst selection: Potassium carbonate outperforms sodium analogs due to enhanced solubility in the reaction medium
  • Molecular sieve dehydration: In situ water removal (3Å sieves) pushes equilibrium toward ether formation (>90% conversion)
  • Distillation integration: Direct vacuum distillation (-0.095 MPa) of the crude mixture at 100-160°C efficiently isolates high-purity product (99%) without additional purification steps, significantly reducing processing time and solvent consumption [3]

This route exemplifies green chemistry principles by utilizing non-toxic DEC (readily derived from CO₂ and ethanol) and producing innocuous inorganic carbonates as waste. The absence of halogenated reagents also eliminates corrosion issues in reactors and piping, extending equipment lifetime.

Halohydrocarbon-Based Alkylation Strategies

Halohydrocarbon alkylation remains industrially relevant despite environmental concerns, primarily due to its operational simplicity and predictable kinetics. Monobromethane demonstrates superior reactivity over monochloroethane in THFA alkylation, attributed to its lower C-Br bond dissociation energy (68 kcal/mol vs. 81 kcal/mol for C-Cl), facilitating faster SN₂ displacement. However, economic considerations often favor monochloroethane despite requiring harsher conditions (95°C vs. 60°C for bromoethane) [1].

Critical optimization parameters include:

  • Alkali hydroxide form: Potassium hydroxide (KOH) provides 10-15% higher yields than NaOH due to reduced cation chelation by the tetrahydrofuran oxygen
  • Phase-transfer catalysis: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate reactions by shuttling alkoxide anions into the organic phase
  • Water content management: Maintaining <2% water in alkali hydroxide prevents hydrolysis of the halohydrocarbon reagent, preserving yield

Large-scale implementations utilize cascade reactor systems where vaporized halohydrocarbon contacts THFA-alkali slurries under intense agitation. This configuration achieves 88% yield in 4 hours with a 1:1.2:1.2 THFA:chloroethane:KOH molar ratio, demonstrating scalability beyond laboratory volumes [1] [4].

Table 3: Halohydrocarbon Alkylation Optimization Parameters

VariableOptimal RangeEffect of Deviation (-)Effect of Deviation (+)
Temperature60°C (Br); 95°C (Cl)Slow reaction kineticsEther decomposition, halide loss
THFA:Halide:Alkali ratio1:1.2-1.5:1.2-1.5Incomplete conversionIncreased di-alkylated byproducts
Agitation speed600-800 rpmPoor mass transfer, low yieldEmulsion formation, separation issues

Solvent-Free and Green Synthesis Protocols

Solvent-free methodologies minimize waste generation and energy-intensive purification while enabling higher volumetric productivity. Montmorillonite K10 clay catalyzes THFA etherification with ethanol at 120°C without solvents, achieving 94.2% alcohol conversion and 45.3% ether selectivity within 1 hour. The catalyst's layered aluminosilicate structure provides strong Brønsted acidity while avoiding heavy metal contamination. Notably, spent catalyst regenerates completely via calcination at 450°C, allowing over 10 recycles without significant activity loss—addressing a key limitation of homogeneous acids [8].

Continuous flow technology revolutionizes production efficiency using fixed-bed reactors packed with solid acid catalysts (e.g., SiO₂-Al₂O₃). In one optimized system, THFA and ethanol (1200:1500 kg ratio) flow at 25 kg/h through a refrigerated catalytic reactor (-8°C, 0.2MPa) followed by a heat pipe reactor (70°C, 0.2MPa). This two-stage approach delivers 88% isolated yield after dehydration (0.08% water content) and distillation (135-165°C fraction), translating to 1056 kg product per 1200 kg THFA feed. The integrated process reduces energy consumption by 40% compared to batch methods while achieving 99% product purity [4].

Emerging biomass-derived pathways utilize furfural as the primary feedstock rather than THFA. Reductive etherification in ethanol over Pd/C catalysts converts furfural directly to ethyl tetrahydrofurfuryl ether in one pot, bypassing isolation of furfuryl alcohol intermediates. This approach exemplifies circular economy principles by valorizing hemicellulose waste streams (xylose) into high-value ethers suitable for fuel applications. When coupled with solvent recovery and catalyst recycling, the process approaches carbon neutrality—a critical advantage in sustainable manufacturing [7] [9].

Table 4: Comparative Efficiency of Green Synthesis Methods

MethodReaction ConditionsEnergy ConsumptionWaste IndexScalability
Montmorillonite K10120°C, solvent-free, 1hModerate0.15 kg/kgPilot scale
SiO₂-Al₂O₃ flow system-8°C→70°C, 0.2MPa, 25kg/hLow0.08 kg/kgIndustrial (1200kg)
Pd/C reductive process80°C, 50 bar H₂, ethanolHigh (H₂ compression)0.25 kg/kgBench scale

Properties

CAS Number

62435-71-6

Product Name

Ethyl tetrahydrofurfuryl ether

IUPAC Name

2-(ethoxymethyl)oxolane

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-2-8-6-7-4-3-5-9-7/h7H,2-6H2,1H3

InChI Key

VUFKMYLDDDNUJS-UHFFFAOYSA-N

SMILES

CCOCC1CCCO1

Canonical SMILES

CCOCC1CCCO1

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